molecular formula C9H10O4 B2452585 4-Methoxyphenyl methyl carbonate CAS No. 22159-41-7

4-Methoxyphenyl methyl carbonate

Cat. No.: B2452585
CAS No.: 22159-41-7
M. Wt: 182.175
InChI Key: WVFWYIGNFFDRRK-UHFFFAOYSA-N
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Description

4-Methoxyphenyl methyl carbonate (CAS 22159-41-7) is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . Its structure features a carbonate ester linkage, a functional group that is frequently utilized in organic synthesis. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Carbonate esters like this compound are valuable building blocks in synthetic chemistry. They are commonly employed as protecting groups for alcohols and phenols, or as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. While specific biological activity data for this exact compound is limited, structural analogs and derivatives, such as benzothiazole-based carbonates, are extensively researched for their diverse pharmacological properties, underscoring the value of such reagents in drug discovery programs . Researchers can leverage this reagent to introduce or modify functional groups in a controlled manner. Always consult the Safety Data Sheet and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

(4-methoxyphenyl) methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-11-7-3-5-8(6-4-7)13-9(10)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFWYIGNFFDRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl methyl carbonate can be synthesized through the reaction of 4-methoxyphenol with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonate group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxyphenylmethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl methyl carbonate has several applications in scientific research:

    Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions at other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl methyl carbonate involves its interaction with various molecular targets and pathways. For instance, in organic synthesis, the compound acts as a protecting group by forming stable intermediates that prevent unwanted reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    4-Methoxyphenyl acetate: Similar in structure but with an acetate group instead of a carbonate group.

    4-Methoxyphenyl benzoate: Contains a benzoate group, offering different reactivity and applications.

    4-Methoxyphenyl carbamate: Features a carbamate group, used in different synthetic and biological contexts.

Uniqueness: 4-Methoxyphenyl methyl carbonate is unique due to its specific combination of a methoxy group and a methyl carbonate group, which imparts distinct reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of various functional materials.

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